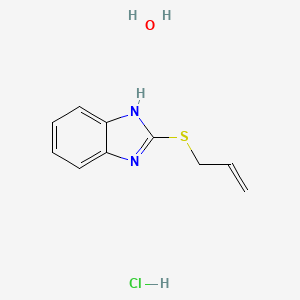![molecular formula C18H17N3O2S B6482054 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine CAS No. 899740-49-9](/img/structure/B6482054.png)
3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is a heterocyclic compound that is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects. This article will discuss the synthesis method of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine, the scientific research applications, the mechanism of action, the biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for research.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, as a catalyst for the synthesis of organic compounds, and as a tool for the study of enzyme-catalyzed reactions. It has also been used in the study of protein-protein interactions, and as a tool for the study of protein-DNA interactions.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine is not yet fully understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with transition metals. This allows the compound to be used as a catalyst in a variety of organic synthesis reactions. Additionally, the compound has been shown to interact with proteins and DNA, suggesting that it may act as a modulator of protein-protein and protein-DNA interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine have not yet been fully studied. However, it has been shown to have a variety of effects on enzymes, proteins, and DNA. In particular, it has been shown to inhibit the activity of a variety of enzymes, including serine proteases and cytochrome P450 enzymes. Additionally, it has been shown to modulate the activity of transcription factors, suggesting that it may be able to affect gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine in laboratory experiments has a number of advantages. The compound is highly versatile, and can be used in a variety of synthesis reactions. Additionally, the compound is relatively inexpensive and can be synthesized in high yields. However, the compound is not suitable for use in biological systems, as it has been shown to be toxic to cells.
Zukünftige Richtungen
There are a number of potential future directions for the research of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the mechanism of action of the compound, and to develop methods to reduce its toxicity. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and development. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of new organic compounds.
Synthesemethoden
The synthesis of 3-(2,5-dimethoxyphenyl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine can be achieved through a variety of methods. The most common method is the condensation reaction of 2,5-dimethoxyphenylpyridazine with 1,3-diphenyl-2-pyridin-2-ylmethanesulfenyl chloride. The reaction is conducted in an inert atmosphere, typically using a solvent such as chloroform or toluene. The reaction yields the desired compound in a high yield, typically greater than 90%.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-6-8-17(23-2)15(11-14)16-7-9-18(21-20-16)24-12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTCIVXKWOMQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide](/img/structure/B6481984.png)
![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-bromobenzoate](/img/structure/B6481991.png)
![2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6481992.png)
![3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482001.png)
![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482024.png)
![5-[(2,5-dimethylphenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482025.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(3-nitrophenyl)methoxy]-4H-pyran-4-one](/img/structure/B6482033.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B6482034.png)
![5-[(3-fluorophenyl)methoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B6482042.png)
![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6482046.png)
![ethyl 5-hydroxy-4-[(morpholin-4-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6482059.png)
![ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6482062.png)